molecular formula C19H18N2O2 B14686997 3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- CAS No. 26485-82-5

3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl-

Cat. No.: B14686997
CAS No.: 26485-82-5
M. Wt: 306.4 g/mol
InChI Key: DNDYNVXYUBUZFM-UHFFFAOYSA-N
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Description

3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- is a heterocyclic compound that belongs to the class of pyrazolidinediones

Preparation Methods

The synthesis of 3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- can be achieved through several synthetic routes. One common method involves the Knoevenagel reaction of carbonyl derivatives with 3,5-pyrazolidinedione. Another approach is the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . These methods typically require specific reaction conditions, such as the use of sodium methoxide for cyclization and the presence of glacial acetic acid for condensation reactions .

Chemical Reactions Analysis

3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkaline hydrogen peroxide for epoxidation and aryldiazonium salts for azo coupling . The major products formed from these reactions include oxiranes and arylazo derivatives .

Properties

CAS No.

26485-82-5

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-butan-2-ylidene-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C19H18N2O2/c1-3-14(2)17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3

InChI Key

DNDYNVXYUBUZFM-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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